2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide
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Overview
Description
The compound “2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide” is a highly complex organic molecule. It contains multiple functional groups, including amino, carbonyl, hydroxyl, and thiazole groups, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the pyrimidine core: This could involve the condensation of appropriate amines and carbonyl compounds.
Introduction of amino groups: This might be achieved through nucleophilic substitution reactions.
Formation of thiazole rings: This could involve cyclization reactions using thioamides and α-haloketones.
Glycosylation: The attachment of sugar moieties might be done using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of each step to maximize yield and purity. This might involve:
Large-scale reactors: To handle the multi-step synthesis.
Purification techniques: Such as chromatography and crystallization.
Quality control: To ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent.
Industry: As a precursor for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of the compound would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes: Inhibiting or activating their function.
Interacting with DNA or RNA: Affecting gene expression.
Modulating signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide
- Other thiazole-containing compounds : Such as thiamine (vitamin B1) or sulfathiazole.
Uniqueness
The uniqueness of the compound lies in its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C48H69N17O20S2 |
---|---|
Molecular Weight |
1268.3 g/mol |
IUPAC Name |
2-[2-[2-[[2-[[5-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-iminopropyl]pyrimidine-4-carbonyl]amino]-6-[(2S,3R,4R,5S,6S)-2-[(3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-hydroxy-6-(1H-imidazol-5-yl)-2-methyl-4-oxohexanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H69N17O20S2/c1-15(41(77)64-29(17(3)68)43(79)57-5-4-28-60-23(13-86-28)44-62-22(12-87-44)39(54)76)31(69)34(72)30(65-42(78)20-7-27(52)63-40(61-20)19(6-26(50)51)58-8-18(49)38(53)75)35(21-9-56-14-59-21)84-48(16(2)32(70)33(71)24(10-66)83-48)85-45-37(74)47(81,46(55)80)36(73)25(11-67)82-45/h7,9,12,14-16,18-19,23-25,29-33,35-37,45,58,66-67,69-71,73-74,81H,4-6,8,10-11,13,49H2,1-3H3,(H3,50,51)(H2,53,75)(H2,54,76)(H2,55,80)(H,56,59)(H,57,79)(H,64,77)(H,65,78)(H2,52,61,63)/t15?,16-,18?,19?,23?,24+,25?,29?,30?,31?,32-,33-,35?,36+,37+,45?,47-,48-/m1/s1 |
InChI Key |
FRNUBKWKVKYEBR-UQEIFTFCSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O[C@@]1(OC2[C@@H]([C@]([C@H](C(O2)CO)O)(C(=O)N)O)O)OC(C3=CN=CN3)C(C(=O)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC4=NC(CS4)C5=NC(=CS5)C(=O)N)O)NC(=O)C6=CC(=NC(=N6)C(CC(=N)N)NCC(C(=O)N)N)N)CO)O)O |
Canonical SMILES |
CC1C(C(C(OC1(OC2C(C(C(C(O2)CO)O)(C(=O)N)O)O)OC(C3=CN=CN3)C(C(=O)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC4=NC(CS4)C5=NC(=CS5)C(=O)N)O)NC(=O)C6=CC(=NC(=N6)C(CC(=N)N)NCC(C(=O)N)N)N)CO)O)O |
Origin of Product |
United States |
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